molecular formula C10H17NOS B2665500 N-(2,2-Dimethylthian-4-yl)prop-2-enamide CAS No. 2167408-96-8

N-(2,2-Dimethylthian-4-yl)prop-2-enamide

Cat. No.: B2665500
CAS No.: 2167408-96-8
M. Wt: 199.31
InChI Key: VGZBKAGFNUZIDJ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthian-4-yl)prop-2-enamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research applications. The molecule features a prop-enamide group linked to a 2,2-dimethylthiane ring system, a structure that suggests potential as a key intermediate or scaffold in medicinal chemistry. Compounds with similar acrylamide functionalities are of significant interest in the development of molecularly imprinted polymers (MIPs), which are used to create highly selective synthetic receptors for biomolecules . Furthermore, the distinct saturated ring system may lend itself to explorations in neuroscience and pharmacology, particularly in the design of novel ligands that target specific neurological receptors. Researchers can utilize this reagent to investigate structure-activity relationships, develop new synthetic methodologies, or as a building block for more complex chemical entities. Specific research applications and mechanistic data for this particular compound are an active area of investigation, and researchers are encouraged to consult the primary scientific literature for the latest findings.

Properties

IUPAC Name

N-(2,2-dimethylthian-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-4-9(12)11-8-5-6-13-10(2,3)7-8/h4,8H,1,5-7H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZBKAGFNUZIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCS1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthian-4-yl)prop-2-enamide typically involves the reaction of 2,2-dimethylthiolane with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthian-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: The thianyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base to facilitate the substitution reactions.

Major Products

Scientific Research Applications

Chemistry

N-(2,2-Dimethylthian-4-yl)prop-2-enamide serves as a building block in the synthesis of more complex molecules. Its thianyl group allows for versatile modifications that can lead to novel compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

The compound is under investigation for various biological activities , including:

  • Antimicrobial Properties: Initial studies suggest that derivatives may exhibit activity against common pathogens like Escherichia coli and Staphylococcus aureus.
  • Anticancer Activity: Research indicates potential cytotoxic effects on cancer cell lines, sparing normal cells while selectively targeting malignant ones.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating diseases where thianyl derivatives have shown efficacy. Its mechanism of action may involve interaction with specific molecular targets, influencing enzyme or receptor activity.

Industry

The compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
ChemistryBuilding block for complex moleculesUsed in pharmaceutical synthesis
BiologyAntimicrobial and anticancer propertiesEffective against E. coli; selective cytotoxicity
MedicinePotential therapeutic agentOngoing research into disease treatment
IndustryDevelopment of polymers and coatingsUnique properties enable diverse applications

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cytotoxicity Assessment : Investigations into the cytotoxic effects on human cancer cell lines revealed that compounds with similar thianyl structures exhibited selective toxicity, highlighting their potential as anticancer agents.
  • Enzyme Inhibition Research : The compound's ability to inhibit enzymes relevant to neurodegenerative diseases was assessed, showing promise in modulating metabolic pathways linked to disease progression.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthian-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The thianyl group can interact with enzymes or receptors, modulating their activity. The prop-2-enamide moiety may also play a role in binding to target molecules, influencing the compound’s overall biological activity. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Medicinal Chemistry

(a) N-(2-Arylethyl)-2-methylprop-2-enamides

These compounds (e.g., N-(2-phenylethyl)-2-methylprop-2-enamide) share the acrylamide backbone but replace the thiane ring with aromatic substituents. Synthesized via coupling reactions using EDC/HOBt, they serve as precursors for molecularly imprinted polymers (MIPs) due to their polymerizable acrylamide groups. Their yields range from 45% to 57%, with structural confirmation via NMR and MS .

(b) (2E)-N-Substituted Prop-2-enamides

Examples include (2E)-N-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide, which exhibit anti-inflammatory activity (IC₅₀ < 17.21 μM). These compounds feature fluorinated aromatic substituents, enhancing metabolic stability compared to non-fluorinated analogs. Melting points vary from 146°C to 173°C, reflecting differences in crystallinity influenced by substituent polarity .

(c) Natural Acrylamide Derivatives

Moupinamide ((E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide), isolated from Boerhavia diffusa, shows anti-inflammatory activity (IC₅₀: 17.00 μM). Its phenolic hydroxyl groups facilitate hydrogen bonding, critical for binding to inflammatory targets. Similar compounds from Lycium species (e.g., compound 4 in ) highlight the role of electron-rich substituents in bioactivity .

(d) Osimertinib (Kinase Inhibitor)

Osimertinib mesylate, a drug for non-small cell lung cancer, contains a prop-2-enamide group linked to a complex aromatic amine. Its molecular weight (596 g/mol) and pKa (7.85) underscore the importance of acrylamide in kinase inhibition.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2,2-Dimethylthian-4-yl)prop-2-enamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nucleophilic substitution : Adapt protocols from α-thioamide synthesis (e.g., using sodium ethoxide in ethanol with thiol derivatives) .
  • Amide coupling : Utilize EDC/HOBt-mediated coupling under nitrogen, as demonstrated for structurally related acrylamides .
    • Key Variables :
ParameterTypical RangeImpact on Yield
SolventDMF, ethanolEthanol reduces side reactions
Temperature0–25°C (RT common)Lower temps favor selectivity
CatalystNa, EDC/HOBtEDC improves coupling efficiency
  • Yield Optimization : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure product .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • 1H/13C NMR : Assign peaks using δ values for vinyl protons (5.5–6.5 ppm) and carbonyl carbons (~165–170 ppm). Compare with analogous prop-2-enamides .
  • Mass Spectrometry : ESI-MS in positive ion mode; expect [M+H]+ with accurate mass matching C10H17NOS (calc. 199.10). Fragmentation patterns should align with acrylamide backbone cleavage .

Q. What crystallographic methods are recommended for resolving the 3D structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.
  • Software : SHELX for structure solution (SHELXD) and refinement (SHELXL). WinGX/ORTEP for visualization and geometry validation .
  • Critical Parameters : Anisotropic displacement parameters for non-H atoms; hydrogen bonding analysis to confirm intramolecular interactions .

Q. What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste Management : Segregate organic waste; avoid aqueous disposal due to potential toxicity .

Advanced Research Questions

Q. How can structural ambiguities (e.g., NMR vs. X-ray discrepancies) be resolved for this compound?

  • Contradiction Analysis :

  • Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.
  • Conformational Flexibility : Compare DFT-calculated (B3LYP/6-31G*) and experimental bond lengths/angles .
    • Validation : Overlay crystallographic data with computational models in Mercury (CCDC) .

Q. What strategies are effective in designing pharmacological assays to evaluate bioactivity?

  • In Vitro Models : Use enzyme inhibition assays (e.g., kinase targets) with IC50 determination.
  • Stereochemical Considerations : Compare enantiomers (if chiral) via chiral HPLC separation and activity screening .
  • Key Parameters :

Assay TypeTargetReadout
CytotoxicityCell viability (MTT assay)IC50 ≥ 10 μM
Receptor BindingRadioligand displacementKi values

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., LogP vs. HPLC retention)?

  • Data Reconciliation :

  • LogP Calculation : Use ChemAxon or ACD/Labs; validate via shake-flask method .
  • Retention Time Adjustments : Account for ionizable groups (pKa ~16.4) via pH-adjusted mobile phases .
    • Case Study : If predicted LogP = 2.56 conflicts with HPLC data, re-evaluate solvent system polarity (e.g., acetonitrile vs. methanol gradients) .

Q. What in silico approaches are suitable for predicting ADMET properties?

  • Tools : SwissADME for permeability (Rule of Five compliance: MW < 500, LogP < 5) .
  • Docking Studies : Use AutoDock Vina to model interactions with CYP450 enzymes; prioritize poses with ΔG < -7 kcal/mol .
  • Metabolite Prediction : CYP3A4-mediated oxidation likely; validate via LC-MS/MS metabolite profiling .

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